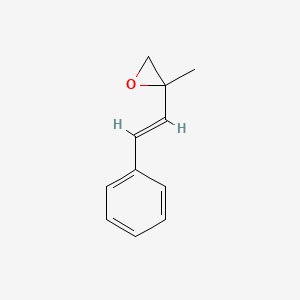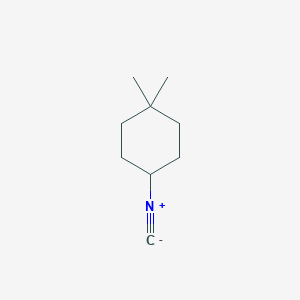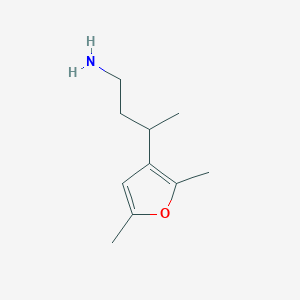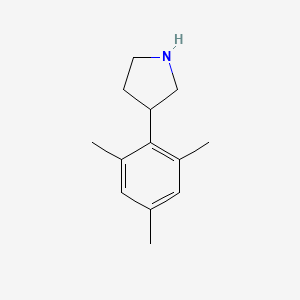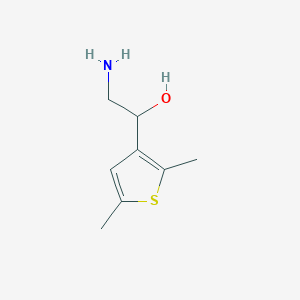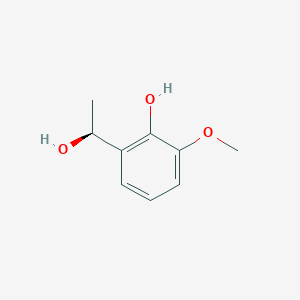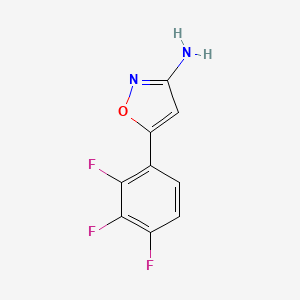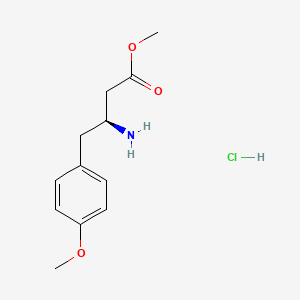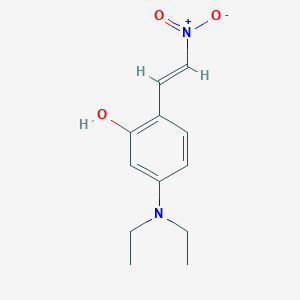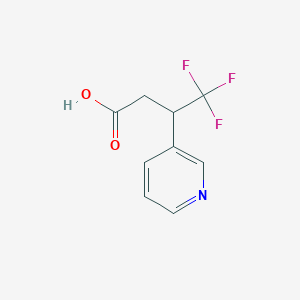
4,4,4-Trifluoro-3-(pyridin-3-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-Trifluoro-3-(pyridin-3-yl)butanoic acid is an organic compound characterized by the presence of a trifluoromethyl group and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-3-(pyridin-3-yl)butanoic acid typically involves the introduction of the trifluoromethyl group and the pyridine ring into the butanoic acid backbone. One common method involves the use of trifluoromethylation reagents and pyridine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 4,4,4-Trifluoro-3-(pyridin-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of appropriate solvents .
Major Products Formed:
Aplicaciones Científicas De Investigación
4,4,4-Trifluoro-3-(pyridin-3-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,4,4-Trifluoro-3-(pyridin-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridine ring play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
- 4,4,4-Trifluoro-3-(1H-pyrazol-1-yl)butanoic acid
- 4,4,4-Trifluoro-3-(3-indolyl)butanoic acid
- 4-Oxo-4-(3-pyridinyl)butanoic acid
Comparison: Compared to similar compounds, 4,4,4-Trifluoro-3-(pyridin-3-yl)butanoic acid is unique due to its specific combination of the trifluoromethyl group and pyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C9H8F3NO2 |
|---|---|
Peso molecular |
219.16 g/mol |
Nombre IUPAC |
4,4,4-trifluoro-3-pyridin-3-ylbutanoic acid |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)7(4-8(14)15)6-2-1-3-13-5-6/h1-3,5,7H,4H2,(H,14,15) |
Clave InChI |
PTNUNSSGPICBBE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C(CC(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


